An In-Depth Technical Guide to 6-Amino-2-methyl-1,2,3,4-tetrahydroisoquinolin-1-one: Synthesis, Characterization, and Therapeutic Potential
An In-Depth Technical Guide to 6-Amino-2-methyl-1,2,3,4-tetrahydroisoquinolin-1-one: Synthesis, Characterization, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 6-Amino-2-methyl-1,2,3,4-tetrahydroisoquinolin-1-one, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its chemical structure, plausible synthetic pathways with mechanistic insights, and detailed characterization techniques. A significant focus will be placed on its emerging role as a key building block in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors, a class of targeted anti-cancer agents. This guide is intended to be a valuable resource for researchers engaged in the discovery and development of novel therapeutics.
Introduction: The Tetrahydroisoquinoline Scaffold in Medicinal Chemistry
The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a privileged scaffold in medicinal chemistry, appearing in a wide array of natural products and synthetic molecules with diverse biological activities.[1][2] The inherent structural rigidity and the presence of a basic nitrogen atom allow THIQ derivatives to interact with various biological targets, leading to applications in areas such as oncology, neurodegenerative diseases, and infectious diseases.[1][2] The lactam-containing derivative, 3,4-dihydroisoquinolin-1(2H)-one, is also a prominent motif in natural products and pharmacologically active compounds. This guide focuses on a specific derivative, 6-Amino-2-methyl-1,2,3,4-tetrahydroisoquinolin-1-one, highlighting its synthetic accessibility and its potential as a crucial intermediate in the development of next-generation therapeutics.
Chemical Structure and Properties
The chemical structure of 6-Amino-2-methyl-1,2,3,4-tetrahydroisoquinolin-1-one is characterized by a tetrahydroisoquinoline core with a carbonyl group at position 1, a methyl group on the nitrogen at position 2, and an amino group at position 6 of the aromatic ring.
| Property | Value | Source |
| IUPAC Name | 6-Amino-2-methyl-3,4-dihydroisoquinolin-1(2H)-one | |
| Molecular Formula | C₁₀H₁₂N₂O | |
| Molecular Weight | 176.22 g/mol | |
| CAS Number | 643087-29-0 |
The presence of both a basic amino group and a lactam functionality imparts unique physicochemical properties to the molecule, influencing its solubility, reactivity, and potential for further chemical modification.
Figure 1: Chemical structure of 6-Amino-2-methyl-1,2,3,4-tetrahydroisoquinolin-1-one.
Synthesis and Mechanistic Insights
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Nitration: Introduction of a nitro group at the 6-position of a 2-methyl-1,2,3,4-tetrahydroisoquinolin-1-one precursor.
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Reduction: Reduction of the nitro group to the corresponding amine.
Synthesis of the Precursor: 6-Nitro-2-methyl-1,2,3,4-tetrahydroisoquinolin-1-one
The synthesis of the nitro-substituted precursor is a critical first step. This can be achieved through various methods for constructing the dihydroisoquinolin-1-one core, followed by nitration.
Figure 2: Proposed synthetic pathway for 6-Amino-2-methyl-1,2,3,4-tetrahydroisoquinolin-1-one.
Protocol for a Plausible Synthesis of the Nitro Precursor:
A potential route to the 2-methyl-1,2,3,4-tetrahydroisoquinolin-1-one core involves the cyclization of an N-methyl-N-(phenethyl)acetamide derivative. Subsequent nitration would likely be directed to the 6-position due to the activating nature of the alkyl and amide groups on the aromatic ring.
Step-by-Step Methodology (Hypothetical):
-
N-Acetylation: React 2-(4-nitrophenyl)ethan-1-amine with acetic anhydride to form N-(4-nitrophenethyl)acetamide.
-
N-Methylation: Methylate the amide nitrogen using a suitable methylating agent, such as methyl iodide in the presence of a base.
-
Cyclization: Induce intramolecular Friedel-Crafts type cyclization to form 6-nitro-2-methyl-1,2,3,4-tetrahydroisoquinolin-1-one. This step may require a strong acid catalyst like polyphosphoric acid (PPA) or a Lewis acid.
Reduction of the Nitro Group
The final step is the reduction of the nitro group to an amine. This is a common and well-understood transformation in organic synthesis. Catalytic hydrogenation is a preferred method for its high efficiency and clean reaction profile.
Protocol for the Reduction of 6-Nitro-2-methyl-1,2,3,4-tetrahydroisoquinolin-1-one:
A procedure analogous to the synthesis of 6-Amino-1-methyl-3,4-dihydroquinolin-2(1H)-one can be employed.[3]
Step-by-Step Methodology:
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Reaction Setup: In a suitable reaction vessel, dissolve 6-nitro-2-methyl-1,2,3,4-tetrahydroisoquinolin-1-one in a solvent such as ethanol or methanol.
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Catalyst Addition: Add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%).
-
Hydrogenation: Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Workup: Filter the reaction mixture through a pad of Celite to remove the catalyst.
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Isolation: Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by column chromatography or recrystallization to obtain pure 6-Amino-2-methyl-1,2,3,4-tetrahydroisoquinolin-1-one.
Mechanistic Insight:
Catalytic hydrogenation involves the transfer of hydrogen atoms from the catalyst surface to the nitro group. The palladium catalyst facilitates the cleavage of the H-H bond and the reduction of the nitro group through a series of intermediates, including nitroso and hydroxylamine species, to ultimately yield the amine.[4]
Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized 6-Amino-2-methyl-1,2,3,4-tetrahydroisoquinolin-1-one. A combination of spectroscopic techniques should be employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons of the tetrahydroisoquinoline core, the N-methyl protons, and the amino protons. The coupling patterns of the aromatic protons can confirm the 1,2,4-trisubstitution pattern.
¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments.[5][6] Key signals will include those for the carbonyl carbon, the aromatic carbons (with those attached to nitrogen and the amino group showing characteristic shifts), the methylene carbons, and the N-methyl carbon.
Expected Spectroscopic Data (Based on Analogous Structures):
| Assignment | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| Aromatic CH | 6.5 - 7.5 | 110 - 130 |
| C=O | - | ~165 |
| CH₂ (position 3) | ~3.4 | ~40 |
| CH₂ (position 4) | ~2.8 | ~28 |
| N-CH₃ | ~3.0 | ~35 |
| NH₂ | Broad singlet, ~4.5 | - |
Note: The exact chemical shifts will be dependent on the solvent and experimental conditions.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. The expected molecular ion peak [M+H]⁺ would be at m/z 177.22.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the different functional groups present in the molecule, including:
-
N-H stretching of the primary amine (around 3300-3500 cm⁻¹)
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C=O stretching of the lactam (around 1650 cm⁻¹)
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C-N stretching (around 1250-1350 cm⁻¹)
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Aromatic C-H stretching (around 3000-3100 cm⁻¹)
Applications in Drug Development: A Key Intermediate for PARP Inhibitors
The primary interest in 6-Amino-2-methyl-1,2,3,4-tetrahydroisoquinolin-1-one stems from its potential as a crucial building block in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors. PARP inhibitors are a class of targeted therapies that have shown significant efficacy in the treatment of cancers with deficiencies in DNA repair mechanisms, particularly those with BRCA1/2 mutations.[7]
The Role of PARP in DNA Repair and Cancer
PARP enzymes play a critical role in the repair of single-strand DNA breaks. Inhibition of PARP leads to the accumulation of these breaks, which, during DNA replication, are converted into more lethal double-strand breaks. In healthy cells, these double-strand breaks can be repaired by the homologous recombination pathway. However, in cancer cells with mutations in genes like BRCA1 or BRCA2, this pathway is deficient. The inhibition of PARP in these cells leads to a synthetic lethality, where the combination of two non-lethal defects results in cell death.
Structural Similarities to PARP Inhibitor Scaffolds
Several potent PARP inhibitors, such as Niraparib and Talazoparib, feature a core structure that can be retrosynthetically derived from a 6-amino-substituted isoquinolinone or a related heterocyclic system.[8][9] The amino group of 6-Amino-2-methyl-1,2,3,4-tetrahydroisoquinolin-1-one serves as a key functional handle for the introduction of the pharmacophoric elements required for potent PARP inhibition.
Figure 3: Retrosynthetic analysis showing the potential of 6-Amino-2-methyl-1,2,3,4-tetrahydroisoquinolin-1-one as a key intermediate for PARP inhibitors.
The synthesis of these complex inhibitors often involves the coupling of a heterocyclic core, like the one provided by our target molecule, with other fragments that are crucial for binding to the PARP enzyme. The 6-amino group is ideally positioned for derivatization through reactions such as amide bond formation or reductive amination, allowing for the construction of a diverse library of potential PARP inhibitors for structure-activity relationship (SAR) studies.
Conclusion
6-Amino-2-methyl-1,2,3,4-tetrahydroisoquinolin-1-one is a molecule of considerable interest for drug discovery and development. Its synthesis, while not explicitly detailed in the literature, can be achieved through a logical and scalable synthetic sequence. The characterization of this compound provides a benchmark for its identification and quality control. The true value of this molecule lies in its potential as a key intermediate in the synthesis of PARP inhibitors, a class of drugs that has revolutionized the treatment of certain cancers. This technical guide provides a solid foundation for researchers to further explore the chemistry and therapeutic applications of this promising heterocyclic compound.
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MethylatedPARP-1~25-50PARP-2~15-30
